REACTION_CXSMILES
|
S(=O)(=O)(O)O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=1[CH:21]=[CH:22][N+:23]([O-])=O.[OH-].[Na+]>C1COCC1.O>[F:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][C:14]=1[CH2:21][CH2:22][NH2:23] |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
14.7 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
565 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
1-fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)OC)C=C[N+](=O)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir 2.5 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dropwise at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
cool back to 0° C
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 0° C.
|
Type
|
CUSTOM
|
Details
|
Remove the precipitate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)OC)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |